(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile
Description
(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile is a nitrile derivative featuring a 1,3-dioxolane ring substituted with a phenyl group at the 2-position. This compound is characterized by its bicyclic structure, where the dioxolane ring provides rigidity and electronic effects, while the acetonitrile moiety introduces reactivity for further functionalization. It is commonly employed as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic additions, cyclizations, and coupling reactions.
A notable synthesis route involves the coupling of 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine with 1-cyclopropylethanol under palladium catalysis, yielding the target compound with 58% efficiency and 6:1 regioselectivity . This method highlights its utility in constructing complex heterocyclic frameworks.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-dioxolan-2-yl)acetonitrile |
InChI |
InChI=1S/C11H11NO2/c12-7-6-11(13-8-9-14-11)10-4-2-1-3-5-10/h1-5H,6,8-9H2 |
InChI Key |
AXUHVWIDNBGPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile and Analogues
| Compound Name | Core Structure | Substituents/Modifications | Key Features |
|---|---|---|---|
| (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile | 1,3-Dioxolane + acetonitrile | Phenyl at C2, nitrile at side chain | Rigid bicyclic system; polar nitrile |
| 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile | Benzodioxole (1,3-dioxaindane) | Methyl group at C2, nitrile | Aromatic-fused dioxolane; lipophilic |
| 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile | Dioxoisoindoline + acetonitrile | Nitrile adjacent to dioxoisoindolinone | Electron-withdrawing carbonyl groups |
| Propiconazole (CAS 60207-90-1) | 1,3-Dioxolane + triazole | Dichlorophenyl, propyl, triazole | Agrochemical applications (fungicide) |
Physicochemical Properties
Table 2: Physicochemical Data
| Compound | Molecular Weight | Solubility (Predicted) | Reactivity |
|---|---|---|---|
| (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile | 243.11 (derivative) | Moderate in acetonitrile | Nucleophilic addition at nitrile |
| 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile | 189.21 | High in organic solvents | Stabilized by aromatic dioxole |
| Propiconazole | 342.2 | Low aqueous solubility | Triazole-mediated enzyme inhibition |
Stability and Hazard Profiles
- 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile : Classified as hazardous (GHS Category 6.1) due to acute toxicity .
- (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile: No explicit hazards reported, though nitriles generally require careful handling.
Key Research Findings
Ultrasound Enhancement : Ultrasound irradiation significantly improves reaction efficiency in triazole-acetonitrile hybrids, reducing time from hours to minutes .
Regioselectivity : Palladium-catalyzed coupling of (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile derivatives achieves high regioselectivity (6:1), critical for drug design .
Biological Targeting : Structural analogs like propiconazole demonstrate the importance of heterocyclic motifs in agrochemical activity .
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